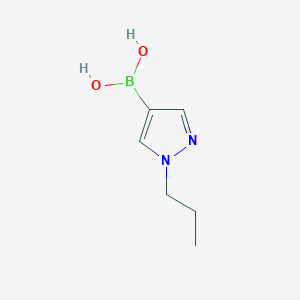

(1-Propyl-1H-pyrazol-4-yl)boronic acid

Description

BenchChem offers high-quality (1-Propyl-1H-pyrazol-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Propyl-1H-pyrazol-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-propylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPVRKKWSXLHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461529 | |

| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-57-9 | |

| Record name | B-(1-Propyl-1H-pyrazol-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (1-Propyl-1H-pyrazol-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1-propyl-1H-pyrazol-4-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic pathway, outlines key experimental protocols, and presents expected characterization data.

Synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid

The synthesis of (1-propyl-1H-pyrazol-4-yl)boronic acid is most effectively achieved through a three-step sequence starting from pyrazole. This pathway involves the iodination of the pyrazole ring, followed by N-alkylation, and finally, conversion to the boronic acid via its pinacol ester.

A common synthetic route involves the preparation of the pinacol ester of the target boronic acid, which is a stable and readily purifiable intermediate. The free boronic acid can then be obtained by hydrolysis of the pinacol ester if required.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as follows:

Caption: Synthetic pathway for (1-Propyl-1H-pyrazol-4-yl)boronic acid.

Experimental Protocols

Step 1: Synthesis of 4-Iodopyrazole

This procedure follows a literature method for the direct iodination of pyrazole.[1][2]

-

Materials: Pyrazole, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Sodium thiosulfate (Na₂S₂O₃), Dichloromethane (CH₂Cl₂), Water.

-

Procedure:

-

To a solution of pyrazole (1.0 eq) in water, add iodine (1.3 eq).

-

Slowly add 30% hydrogen peroxide (1.1 eq) to the suspension.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodopyrazole.

-

Step 2: Synthesis of 1-Propyl-4-iodopyrazole

This N-alkylation step is a standard procedure for pyrazoles.

-

Materials: 4-Iodopyrazole, 1-Bromopropane (or 1-iodopropane), Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).

-

Procedure:

-

To a solution of 4-iodopyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add 1-bromopropane (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir overnight.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-propyl-4-iodopyrazole.

-

Step 3: Synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester

This step utilizes a Grignard exchange reaction followed by borylation.[3]

-

Materials: 1-Propyl-4-iodopyrazole, Isopropylmagnesium chloride (i-PrMgCl), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane), Tetrahydrofuran (THF), n-Heptane.

-

Procedure:

-

Dissolve 1-propyl-4-iodopyrazole (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0-10 °C.

-

Slowly add a solution of isopropylmagnesium chloride (1.1 eq) in THF.

-

Stir the mixture at this temperature for 1 hour.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by slurrying in n-heptane or by column chromatography to yield the pinacol ester as a liquid.[4]

-

Experimental Workflow

The overall experimental workflow for the synthesis and purification is depicted below.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| (1-Propyl-1H-pyrazol-4-yl)boronic acid | C₆H₁₁BN₂O₂ | 153.98 | White solid (predicted) | 847818-57-9[5] |

| (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester | C₁₂H₂₁BN₂O₂ | 236.12[4] | Liquid[4] | 847814-69-7[4] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| (1-Propyl-1H-pyrazol-4-yl)boronic acid (Predicted) | DMSO-d₆ | ~7.9 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~4.0 (t, 2H, N-CH₂), ~1.8 (sext, 2H, CH₂), ~0.8 (t, 3H, CH₃) |

| (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester (Analogous) | CDCl₃ | Based on the 1-methyl analog[3]: ~7.7 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~4.0 (t, 2H, N-CH₂), ~1.9 (sext, 2H, CH₂), ~1.3 (s, 12H, pinacol-CH₃), ~0.9 (t, 3H, CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Compound | Solvent | Chemical Shift (δ, ppm) (Predicted) |

| (1-Propyl-1H-pyrazol-4-yl)boronic acid | DMSO-d₆ | ~140 (pyrazole-C), ~138 (pyrazole-C), C-B bond not observed, ~52 (N-CH₂), ~23 (CH₂), ~11 (CH₃) |

| (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester | CDCl₃ | ~142 (pyrazole-C), ~140 (pyrazole-C), ~83 (pinacol-C), C-B bond not observed, ~53 (N-CH₂), ~24 (CH₂), ~25 (pinacol-CH₃), ~11 (CH₃) |

Mass Spectrometry (MS)

| Compound | Ionization Mode | Expected m/z |

| (1-Propyl-1H-pyrazol-4-yl)boronic acid | ESI+ | [M+H]⁺ = 155.09 |

| (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester | ESI+ | [M+H]⁺ = 237.18 |

This guide provides a detailed framework for the synthesis and characterization of (1-propyl-1H-pyrazol-4-yl)boronic acid, empowering researchers to confidently produce and verify this important chemical entity for their research and development endeavors.

References

(1-Propyl-1H-pyrazol-4-yl)boronic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Propyl-1H-pyrazol-4-yl)boronic acid, with the CAS Number 847818-57-9, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its structural motif is of significant interest in the development of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via its pinacol ester derivative, and its application in Suzuki-Miyaura cross-coupling reactions.

Core Compound Properties

(1-Propyl-1H-pyrazol-4-yl)boronic acid is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the boronic acid functional group at the 4-position makes it a versatile reagent for carbon-carbon bond formation.

Molecular Structure

The molecular structure of (1-Propyl-1H-pyrazol-4-yl)boronic acid is characterized by a propyl group attached to one of the nitrogen atoms of the pyrazole ring and a boronic acid group at the 4-position of the ring.

Molecular Formula: C₆H₁₁BN₂O₂[1]

Molecular Weight: 153.98 g/mol [1]

Physicochemical Data

| Property | Value for (1-Propyl-1H-pyrazol-4-yl)boronic acid Pinacol Ester |

| CAS Number | 827614-69-7 |

| Molecular Formula | C₁₂H₂₁BN₂O₂ |

| Molecular Weight | 236.12 g/mol |

| Appearance | Liquid |

| Assay | ≥97% |

| Density | 0.996 g/mL at 25 °C |

| Refractive Index | n20/D 1.476 |

Synthesis and Experimental Protocols

The synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid is typically achieved through the hydrolysis of its more stable pinacol ester precursor. The synthesis of the pinacol ester involves a three-step process starting from pyrazole.

Synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid Pinacol Ester

This synthesis is adapted from a general method for 1-alkylpyrazole-4-boronic acid pinacol esters.

Step 1: Iodination of Pyrazole to 4-Iodopyrazole

-

Reaction: Pyrazole is iodinated using iodine and an oxidizing agent to yield 4-iodopyrazole.

-

Protocol:

-

To a solution of pyrazole (1 equivalent) in a suitable solvent such as water or acetonitrile, add iodine (1.0-1.2 equivalents).

-

Add an oxidizing agent like hydrogen peroxide or ceric ammonium nitrate (CAN) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-iodopyrazole.

-

Step 2: N-Alkylation of 4-Iodopyrazole to 1-Propyl-4-iodopyrazole

-

Reaction: 4-Iodopyrazole is alkylated with a propyl halide in the presence of a base.

-

Protocol:

-

To a solution of 4-iodopyrazole (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate or sodium hydride (1.1-1.5 equivalents).

-

Add 1-bromopropane or 1-iodopropane (1.1-1.3 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to yield 1-propyl-4-iodopyrazole.

-

Step 3: Borylation of 1-Propyl-4-iodopyrazole

-

Reaction: 1-Propyl-4-iodopyrazole undergoes a Grignard exchange reaction followed by treatment with an isopropyl pinacol borate to give the desired pinacol ester.

-

Protocol:

-

Dissolve 1-propyl-4-iodopyrazole (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).

-

Cool the solution to a low temperature (-10 to -20 °C).

-

Slowly add a solution of isopropylmagnesium chloride or a similar Grignard reagent (1.0-1.2 equivalents) to perform a halogen-metal exchange.

-

After stirring for 1-2 hours at low temperature, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) (1.0-1.2 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the resulting pinacol ester by column chromatography.

-

Applications in Drug Discovery and Organic Synthesis

(1-Propyl-1H-pyrazol-4-yl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Cross-Coupling Reactions

The pyrazole moiety is a common scaffold in many kinase inhibitors. (1-Propyl-1H-pyrazol-4-yl)boronic acid can be coupled with various aryl or heteroaryl halides to construct the core structures of these inhibitors.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine the aryl or heteroaryl halide (1 equivalent), (1-Propyl-1H-pyrazol-4-yl)boronic acid or its pinacol ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Conclusion

(1-Propyl-1H-pyrazol-4-yl)boronic acid is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling makes it an essential tool for medicinal chemists. The synthetic protocols outlined in this guide provide a framework for its preparation and application in the laboratory. Further research into the properties and reactivity of this compound will undoubtedly continue to expand its role in the development of novel chemical entities.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of (1-Propyl-1H-pyrazol-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1-Propyl-1H-pyrazol-4-yl)boronic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development who are working with or have an interest in pyrazole-containing boronic acids.

Introduction

(1-Propyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic organic compound that incorporates a pyrazole ring, a propyl group, and a boronic acid functional group. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The boronic acid moiety is a versatile functional group, widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, and is also known for its ability to reversibly bind with diols, a property exploited in the design of sensors and drug delivery systems. Accurate characterization of this molecule by NMR spectroscopy is crucial for its synthesis, purification, and application in various research and development endeavors.

Predicted ¹H and ¹³C NMR Spectral Data

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrazole ring and the propyl group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole) | ~7.5 - 7.8 | s | - |

| H-5 (pyrazole) | ~7.7 - 8.0 | s | - |

| -CH₂- (propyl) | ~4.0 - 4.2 | t | ~7.0 |

| -CH₂- (propyl) | ~1.8 - 2.0 | sext | ~7.0 |

| -CH₃ (propyl) | ~0.8 - 1.0 | t | ~7.0 |

| B(OH)₂ | broad s | - |

Note: The chemical shifts of the boronic acid protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the carbon atoms of the pyrazole ring and the propyl chain. The carbon atom attached to the boron (C-4) is expected to have a broad signal due to quadrupolar relaxation of the boron nucleus.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~135 - 140 |

| C-4 (pyrazole) | ~105 - 110 (broad) |

| C-5 (pyrazole) | ~128 - 133 |

| -CH₂- (propyl) | ~50 - 55 |

| -CH₂- (propyl) | ~23 - 28 |

| -CH₃ (propyl) | ~10 - 15 |

Experimental Protocols

A general experimental protocol for acquiring high-quality NMR spectra of (1-Propyl-1H-pyrazol-4-yl)boronic acid is provided below.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of (1-Propyl-1H-pyrazol-4-yl)boronic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may influence the chemical shifts, particularly of the labile B(OH)₂ protons.

-

Cap the NMR tube and gently agitate it until the sample is fully dissolved. Sonication may be used to aid dissolution if necessary.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Synthesis Workflow

The synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid can be achieved through a multi-step process, which is a critical piece of information for professionals in drug development and chemical synthesis. A logical workflow for this synthesis is depicted below.

Caption: Synthetic route to (1-Propyl-1H-pyrazol-4-yl)boronic acid.

This guide provides a foundational understanding of the NMR spectral characteristics of (1-Propyl-1H-pyrazol-4-yl)boronic acid, essential for its unambiguous identification and use in further research. The provided protocols and synthetic workflow aim to support scientists in their experimental design and execution.

literature review on the synthesis of N-alkyl pyrazole boronic acids

An In-depth Technical Guide to the Synthesis of N-Alkyl Pyrazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a fundamental scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] Its incorporation can enhance biological activity and improve physicochemical properties. N-alkyl pyrazole boronic acids and their esters are key intermediates that enable the facile introduction of this valuable motif into complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[3][4] This guide provides a comprehensive overview of the primary synthetic strategies for preparing N-alkyl pyrazole boronic acids, complete with detailed experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of N-alkyl pyrazole boronic acids can be broadly categorized into two main approaches:

-

N-alkylation of a pre-formed pyrazole boronic acid/ester: This strategy involves the initial synthesis of a pyrazole boronic acid or a more stable derivative like a pinacol ester, followed by the alkylation of the pyrazole nitrogen.

-

Borylation of an N-alkyl pyrazole: This approach begins with the N-alkylation of a pyrazole ring, which is subsequently functionalized with a boronic acid or ester group at a specific position.

The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired regioselectivity of the N-alkylation and borylation steps.

Synthesis of the Pyrazole-4-Boronic Acid Pinacol Ester Core

A common and crucial intermediate is pyrazole-4-boronic acid pinacol ester.[3][5] This compound serves as a versatile building block for subsequent N-alkylation. A prevalent method for its synthesis involves a palladium-catalyzed cross-coupling reaction between a 4-halopyrazole and a diboron reagent.

General Workflow for Pyrazole-4-Boronic Acid Pinacol Ester Synthesis

Caption: General workflow for the synthesis of pyrazole-4-boronic acid pinacol ester.

Experimental Protocol: Palladium-Catalyzed Borylation of 1-Boc-4-bromopyrazole[6]

A detailed experimental protocol for the synthesis of 1-Boc-4-pyrazole pinacol borate, a precursor to pyrazole-4-boronic acid pinacol ester, is described in the following patent.[6]

Step 1: Synthesis of 1-Boc-4-pyrazole pinacol borate

-

Reagents:

-

1-Boc-4-bromopyrazole (24.7 g, 0.1 mol)

-

Pinacol diboron (25.4 g, 0.1 mol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.74 g, 0.001 mol)

-

Potassium acetate (19.6 g, 0.2 mol)

-

Ethanol (200 ml)

-

-

Procedure:

-

Add 1-Boc-4-bromopyrazole, pinacol diboron, Pd(dppf)Cl2, and potassium acetate to a reaction bottle containing ethanol.

-

Deoxygenate the mixture under reduced pressure and then place it under a nitrogen atmosphere.

-

Heat the mixture to reflux and maintain the reaction for 16 hours, monitoring for completion by thin-layer chromatography.

-

After the reaction is complete, filter the mixture.

-

Evaporate the ethanol from the filtrate under reduced pressure.

-

Extract the residue with petroleum ether and purify to obtain 1-Boc-4-pyrazole pinacol borate.

-

Step 2: Deprotection to Pyrazole-4-boronic acid pinacol ester

-

Procedure:

-

Heat the 1-Boc-4-pyrazole pinacol borate obtained in the previous step to a molten state (140-180 °C) until no more gas is evolved.

-

Cool the reaction mixture to room temperature.

-

Add petroleum ether and stir to form a slurry.

-

Filter the solid and dry to obtain pure pyrazole-4-boronic acid pinacol ester.

-

| Reactant | Molar Ratio | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Boc-4-bromopyrazole | 1:1 (with diboron) | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80 | 12 | 85 | N/A |

| 1-Boc-4-iodopyrazole | 1:1 (with diboron) | Pd(dppf)Cl2 | KOAc | Isopropanol | Reflux | 16 | 85.7 | [6] |

| 1-Boc-4-bromopyrazole | 1:1 (with diboron) | Pd(dppf)Cl2 | KOAc | Ethanol | Reflux | 16 | 82.3 | [6] |

Synthesis of N-Alkyl Pyrazole Boronic Acids via a Multi-Step Halogenation-Alkylation-Borylation Sequence

An alternative and versatile approach involves the initial halogenation of the pyrazole ring, followed by N-alkylation, and finally, conversion of the halide to a boronic acid or ester. This method allows for the introduction of a wide variety of alkyl groups.

General Workflow for the Halogenation-Alkylation-Borylation Sequence

Caption: Workflow for the synthesis of N-alkyl pyrazole boronic acid esters via a three-step sequence.

Experimental Protocol: Synthesis of 1-Benzylpyrazole-4-boronic acid pinacol ester[7]

Step 1: Synthesis of 4-Iodopyrazole

-

Reagents:

-

Pyrazole

-

Iodine

-

Hydrogen peroxide

-

-

Procedure:

-

The patent indicates that pyrazole reacts with iodine and hydrogen peroxide to generate 4-iodopyrazole. The molar ratio of pyrazole:iodine:hydrogen peroxide is specified as 1:0.5-0.6:1.0-1.2.

-

Step 2: Synthesis of 1-Benzyl-4-iodopyrazole

-

Reagents:

-

4-Iodopyrazole (57.0 g)

-

Benzyl chloride (32.2 g)

-

Potassium hydroxide (20.0 g)

-

Tetrabutylammonium bromide (TBAB) (2.9 g)

-

Water

-

-

Procedure:

-

Prepare an aqueous solution containing 4-iodopyrazole, potassium hydroxide, and TBAB.

-

At room temperature, add benzyl chloride dropwise to the solution.

-

Stir the mixture at a constant temperature for approximately 48 hours.

-

Separate the organic layer, wash it three times with water at 40°C, and dry over magnesium sulfate to obtain the product.

-

Step 3: Synthesis of 1-Benzylpyrazole-4-boronic acid pinacol ester

-

Reagents:

-

1-Benzyl-4-iodopyrazole

-

Isopropylmagnesium chloride (Grignard reagent)

-

Isopropyl pinacol borate (BE001)

-

-

Procedure:

-

At 0 to -30 °C, treat 1-benzyl-4-iodopyrazole with isopropylmagnesium chloride to perform a Grignard exchange, preparing the Grignard reagent of the starting material.

-

React the formed Grignard reagent with isopropyl pinacol borate to obtain the final product.

-

| Step | Intermediate/Product | Reagents | Yield (%) | Purity (%) | Reference |

| 2 | 1-Benzyl-4-iodopyrazole | 4-Iodopyrazole, Benzyl chloride, KOH, TBAB | 79 | 97 (GC) | [7] |

| 3 | 1-Methylpyrazole-4-boronic acid pinacol ester | 1-Methyl-4-iodopyrazole, i-PrMgCl, Isopropyl pinacol borate | 40 | >97 (GC, 1H-NMR) | [7] |

Direct N-Alkylation of Pyrazoles

For cases where the pyrazole boronic acid moiety is already in place or will be introduced later, various methods for the direct N-alkylation of the pyrazole ring are available. The regioselectivity of this reaction is a critical consideration, as unsymmetrically substituted pyrazoles can yield a mixture of N1 and N2 alkylated isomers.[2]

Acid-Catalyzed N-Alkylation with Trichloroacetimidates[8][9]

This method provides an alternative to traditional alkylations that often require strong bases or high temperatures.[8]

General Workflow for Acid-Catalyzed N-Alkylation

Caption: General workflow for the acid-catalyzed N-alkylation of pyrazoles.

Experimental Protocol: General Procedure for the Synthesis of N-Alkyl Pyrazoles[8]

-

Reagents:

-

Imidate (1 equivalent)

-

Pyrazole (1 equivalent)

-

Brønsted acid catalyst (e.g., TfOH, 0.1 equivalent)

-

Solvent (e.g., Dichloromethane)

-

-

Procedure:

-

Charge a round-bottom flask with the imidate and the pyrazole.

-

Dissolve the reactants in the solvent.

-

Add the Brønsted acid catalyst.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction and purify the product.

-

| Pyrazole | Electrophile | Yield (%) | Reference |

| 4-Chloropyrazole | Benzhydryl trichloroacetimidate | 99 | [9] |

| 4-Chloropyrazole | Phenyl(p-tolyl)methyl trichloroacetimidate | 98 | [9] |

Conclusion

The synthesis of N-alkyl pyrazole boronic acids is a critical area of research, particularly for applications in drug discovery and development. The methodologies presented herein, including the palladium-catalyzed borylation of halopyrazoles and the multi-step halogenation-alkylation-borylation sequence, provide robust and versatile routes to these valuable intermediates. Furthermore, efficient methods for direct N-alkylation offer additional synthetic flexibility. The choice of a specific synthetic pathway will be guided by factors such as desired regiochemistry, substrate scope, and overall efficiency. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Material Safety and Handling Guide for (1-Propyl-1H-pyrazol-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from available safety data for (1-Propyl-1H-pyrazol-4-yl)boronic acid and structurally related compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a chemical supplier. Always consult the supplier-specific SDS prior to handling this compound.

Chemical Identification

(1-Propyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic organic compound frequently used as a building block in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions.

| Identifier | Value |

| Product Name | (1-Propyl-1H-pyrazol-4-yl)boronic acid |

| CAS Number | 847818-57-9[1] |

| Molecular Formula | C₆H₁₁BN₂O₂[1] |

| Molecular Weight | 153.98 g/mol [1] |

| InChI Key | WRPVRKKWSXLHKX-UHFFFAOYSA-N[1] |

Hazard Identification and Classification

Potential GHS Hazard Classifications (based on related compounds):

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)[2][4]

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[5]

Signal Word: Warning [2][4][5]

Potential Hazard Statements:

Potential Precautionary Statements:

Physical and Chemical Properties

Quantitative data for the target compound is limited. The table below includes data for closely related pyrazole boronic acids to provide an estimate of expected properties.

| Property | Value (Compound) | Source |

| Appearance | White to light orange/green powder | [10] |

| Melting Point | 151 °C | [10] |

Experimental Protocols & Safety Procedures

First-Aid Measures

A standardized first-aid response protocol for exposure to pyrazole boronic acid derivatives is outlined below.

Caption: First-aid workflow for different exposure routes.

Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing dust, fumes, or mist.[11] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[3]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store under an inert atmosphere (e.g., Argon or Nitrogen) as some boronic acids are sensitive to air and moisture.[5] Recommended storage temperatures for related compounds are often refrigerated (2-8°C).[7][10]

Accidental Release Measures

A logical workflow for responding to a laboratory spill.

Caption: Step-by-step procedure for chemical spill response.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

-

Engineering Controls: Ensure adequate ventilation. Use of a chemical fume hood is strongly recommended. Eyewash stations and safety showers must be readily accessible.[2][5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).

-

Stability and Reactivity

-

Chemical Stability: Boronic acids are generally stable under recommended storage conditions (cool, dry, inert atmosphere).[11][12] They can be sensitive to air and moisture.[5]

-

Conditions to Avoid: Avoid exposure to moisture, extreme heat, and direct sunlight.[8][12]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][12]

-

Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and boron oxides.[2][11]

Toxicological and Ecological Information

Detailed toxicological and ecotoxicological studies for (1-Propyl-1H-pyrazol-4-yl)boronic acid are not publicly available. The primary health concerns, based on related compounds, are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[2][4][5] The environmental impact has not been fully investigated. Avoid release into the environment as a standard precaution.[8]

References

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. luxembourg.co.il [luxembourg.co.il]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of (1-Propyl-1H-pyrazol-4-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of (1-Propyl-1H-pyrazol-4-yl)boronic acid and its derivatives. Due to the limited availability of direct spectroscopic data for (1-Propyl-1H-pyrazol-4-yl)boronic acid, this document presents data from its closely related pinacol ester, a common and stable precursor, alongside data from analogous pyrazole boronic acids. This approach offers valuable representative insights for researchers working with this class of compounds.

Spectroscopic Data

The following tables summarize key spectroscopic data for compounds structurally related to (1-Propyl-1H-pyrazol-4-yl)boronic acid, providing a predictive baseline for its analysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of organic molecules.

Table 1: ¹H NMR Data of Related Pyrazole Boronic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1-Propyl-1H-pyrazole-4-boronic acid pinacol ester | CDCl₃ | 0.91 (t, 3H), 1.83 (sext, 2H), 4.09 (t, 2H), 7.82 (s, 1H), 7.85 (s, 1H), 1.32 (s, 12H) |

| 1H-Pyrazole-4-boronic acid | DMSO-d₆ | 7.8 (s, 2H), 8.1 (br s, 2H) |

| 1-Methyl-1H-pyrazole-4-boronic acid | DMSO-d₆ | 3.84 (s, 3H), 7.63 (s, 1H), 7.95 (s, 1H), 8.15 (s, 2H) |

Table 2: ¹³C NMR Data of Related Pyrazole Boronic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1-Propyl-1H-pyrazole-4-boronic acid pinacol ester | CDCl₃ | 11.2, 24.1, 51.9, 83.4, 139.9, 142.1 (C-B bond often not observed) |

| 1H-Pyrazole-4-boronic acid | DMSO-d₆ | 135.2 (2C) (C-B bond often not observed) |

Note: The carbon atom attached to the boron (C-B) is often broadened or not observed in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data of Related Pyrazole Boronic Acid Derivatives

| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| 1-Propyl-1H-pyrazole-4-boronic acid pinacol ester | ESI | 237.17 | 237.2 |

| 1H-Pyrazole-4-boronic acid | ESI | 112.05 | 112.1 |

| 1-Methyl-1H-pyrazole-4-boronic acid | ESI | 127.07 | 127.1 |

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule.

Table 4: Key IR Absorptions for Pyrazole Boronic Acids

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (B-OH) | 3200-3600 | Broad, Strong |

| N-H Stretch (pyrazole) | 3100-3150 | Medium |

| C-H Stretch (aromatic/aliphatic) | 2850-3100 | Medium-Strong |

| C=N, C=C Stretch (pyrazole ring) | 1400-1600 | Medium |

| B-O Stretch | 1310-1380 | Strong |

Experimental Protocols

This section outlines a general methodology for the synthesis and spectroscopic characterization of (1-Propyl-1H-pyrazol-4-yl)boronic acid, typically via its pinacol ester.

Synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester

A common route for the synthesis of pyrazole boronic acids is through a palladium-catalyzed borylation of a halogenated pyrazole precursor.

Reaction Scheme:

Figure 1: Synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester.

Materials:

-

4-Bromo-1-propyl-1H-pyrazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried flask, add 4-bromo-1-propyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite, washing with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pinacol ester.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.

Figure 2: Workflow for Spectroscopic Analysis.

Applications in Drug Discovery and Organic Synthesis

Pyrazole boronic acids are valuable building blocks in medicinal chemistry and organic synthesis, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyrazole ring and another aryl or vinyl group, enabling the synthesis of complex molecules with potential therapeutic applications.

Figure 3: Role in Suzuki-Miyaura Cross-Coupling.

The pyrazole motif is a common scaffold in many FDA-approved drugs, and the ability to functionalize it at the 4-position using boronic acid chemistry makes (1-Propyl-1H-pyrazol-4-yl)boronic acid a compound of significant interest in the development of novel pharmaceuticals.

An In-depth Technical Guide to (1-Propyl-1H-pyrazol-4-yl)boronic acid: Commercial Availability, Synthesis, and Applications in Research and Development

For researchers, medicinal chemists, and professionals in drug development, (1-Propyl-1H-pyrazol-4-yl)boronic acid is a valuable heterocyclic building block. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and its role in the development of bioactive compounds.

Commercial Availability and Supplier Specifications

(1-Propyl-1H-pyrazol-4-yl)boronic acid and its pinacol ester derivative are available from several chemical suppliers. The pinacol ester is often favored for its enhanced stability and ease of handling in synthetic applications. The following table summarizes key information for sourcing this compound.

| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Suppliers |

| (1-Propyl-1H-pyrazol-4-yl)boronic acid | 847818-57-9 | C6H11BN2O2 | 153.98 | >95% | BLDpharm, Eon Biotech |

| 1-Propyl-1H-pyrazole-4-boronic acid pinacol ester | 827614-69-7 | C12H21BN2O2 | 236.12 | >97% | Sigma-Aldrich |

Physicochemical Properties

The pinacol ester of (1-Propyl-1H-pyrazol-4-yl)boronic acid is typically supplied as a liquid with a density of approximately 0.996 g/mL at 25 °C and a refractive index of n20/D 1.476.[1]

Synthesis of (1-Propyl-1H-pyrazol-4-yl)boronic acid and its Esters

A generalized synthetic scheme is presented below:

Caption: Generalized synthetic pathway for 1-alkylpyrazole-4-boronic acid pinacol esters.

Experimental Protocol Outline:

-

Iodination of Pyrazole: Pyrazole is reacted with iodine and an oxidizing agent such as hydrogen peroxide to yield 4-iodopyrazole.

-

N-Alkylation: The 4-iodopyrazole is then alkylated with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base to introduce the propyl group at the N1 position of the pyrazole ring, affording 1-propyl-4-iodopyrazole.

-

Borylation via Grignard Reaction: The 1-propyl-4-iodopyrazole is converted to its Grignard reagent by treatment with a suitable Grignard reagent like isopropylmagnesium chloride at low temperatures (e.g., 0 to -30 °C). This intermediate is then reacted with a boron source, such as isopropyl pinacol borate, to furnish the desired (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester.[2]

Applications in Medicinal Chemistry and Drug Discovery

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[3][4][5] The pyrazole scaffold is recognized for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a privileged structure in drug design. Pyrazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][6]

(1-Propyl-1H-pyrazol-4-yl)boronic acid serves as a key intermediate for the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing access to a diverse array of substituted pyrazoles.

Caption: Suzuki-Miyaura cross-coupling using (1-Propyl-1H-pyrazol-4-yl)boronic acid.

Potential as Kinase Inhibitors

A significant application of pyrazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold can be found in several FDA-approved kinase inhibitors.[5] While there is no specific literature detailing the biological activity of (1-Propyl-1H-pyrazol-4-yl)boronic acid itself, its utility as a synthetic precursor allows for the generation of libraries of pyrazole-containing compounds that can be screened for kinase inhibitory activity. For instance, pyrazole-based compounds have been investigated as inhibitors of kinases such as Janus Kinase (JAK), Aurora kinases, and c-MET.[5][7]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: Hypothetical signaling pathway inhibition by a pyrazole-based kinase inhibitor.

References

- 1. 1-丙基-1H-吡唑-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.info [ijpsr.info]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Reactivity of Pyrazole Boronic Acids

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of Pyrazole Boronic Acids in Organic Chemistry.

This whitepaper provides an in-depth exploration of the fundamental reactivity of pyrazole boronic acids, versatile building blocks that have become indispensable in modern organic synthesis and drug discovery. With a focus on their pivotal role in constructing complex molecular architectures, this guide offers detailed experimental protocols, quantitative data analysis, and visual representations of key reaction mechanisms to empower researchers in their scientific endeavors.

Introduction: The Ascendancy of Pyrazole Boronic Acids

The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents due to its favorable physicochemical properties and ability to engage in critical binding interactions with biological targets.[1][2] The introduction of a boronic acid or its corresponding ester onto the pyrazole ring dramatically enhances its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions.[2] This guide will delve into the synthesis of various pyrazole boronic acid regioisomers and their subsequent reactivity in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Synthesis of Pyrazole Boronic Acids and Their Esters

The accessibility of pyrazole boronic acids is crucial for their widespread application. Various synthetic strategies have been developed to prepare pyrazole-3, pyrazole-4, and pyrazole-5-boronic acid derivatives, often as their more stable and easily handled pinacol esters.

Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester

A common method for the synthesis of pyrazole-4-boronic acid pinacol ester involves the palladium-catalyzed borylation of a halogenated pyrazole precursor.[3] The use of a Boc-protected pyrazole can facilitate the reaction and subsequent purification.

Experimental Protocol: Synthesis of 1-Boc-4-pyrazole Pinacol Borate [3]

To a reaction vessel containing 1-Boc-4-bromopyrazole (0.1 mol), pinacol diboron (0.1 mol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.001 mol) is added a solution of potassium acetate (0.2 mol) in a suitable solvent such as ethanol. The mixture is degassed and heated to reflux under a nitrogen atmosphere for 16 hours. Reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then extracted with petroleum ether and purified to yield 1-Boc-4-pyrazole boronic acid pinacol ester. Subsequent heating of this intermediate to a molten state (140-180 °C) until gas evolution ceases, followed by cooling and trituration with petroleum ether, affords the pure pyrazole-4-boronic acid pinacol ester.[3]

Synthesis of 1-Alkylpyrazole-4-Boronic Acid Pinacol Ester

The synthesis of N-alkylated pyrazole-4-boronic acid pinacol esters can be achieved through a multi-step sequence starting from pyrazole, involving iodination, N-alkylation, and a Grignard exchange reaction.[4]

Experimental Protocol: Synthesis of 1-Isopropylpyrazole-4-Boronic Acid Pinacol Ester [4]

To a solution of 1-isopropyl-4-iodopyrazole (20 g) in a suitable solvent at -10 to -15 °C, a 1 mol/L solution of isopropyl magnesium chloride (85 ml) is added to perform a Grignard exchange. Subsequently, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (17.2 g) is added dropwise. The reaction mixture is stirred, and upon completion, the final product, 1-isopropylpyrazole-4-boronic acid pinacol ester, is isolated and purified.

Synthesis of 1-Methyl-1H-pyrazole-3-boronic Acid Pinacol Ester

The synthesis of pyrazole-3-boronic acid derivatives can be accomplished via a diazotization reaction followed by a borylation step.[5]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-boronic Acid Pinacol Ester [5]

3-Iodo-1-methyl-1H-pyrazole is synthesized from N-methyl-3-aminopyrazole through a diazotization reaction. The resulting 3-iodo-1-methyl-1H-pyrazole (9.6 mol) is dissolved in dry tetrahydrofuran (8 L). Isopropoxyboronic acid pinacol ester (11.5 mol) is added, and the solution is cooled to between -65 and -50 °C under an argon atmosphere. n-Butyllithium (12.5 mol) is then added dropwise, and the reaction is stirred at this low temperature for 2 hours. The reaction is quenched with aqueous hydrochloric acid (1 mol/L), and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.[5]

Key Reactivity of Pyrazole Boronic Acids

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and an organic halide, catalyzed by a palladium complex.[6] Pyrazole boronic acids are excellent coupling partners in these reactions, allowing for the synthesis of a wide array of biaryl and heteroaryl compounds.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole with Phenylboronic Acid [9]

A mixture of 4-bromo-3,5-dinitro-1H-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), XPhos Pd G2 precatalyst (0.02 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A solvent system, such as 1,4-dioxane and water, is added. The vessel is sealed and heated to the desired temperature (e.g., 80-100 °C) for a specified time. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the 4-phenyl-3,5-dinitro-1H-pyrazole product.

Table 1: Suzuki-Miyaura Coupling of Bromopyrazoles with Aryl Boronic Acids [10]

| Entry | Bromopyrazole | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromopyrazole | Phenylboronic acid | P1 (6) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |

| 2 | 4-Bromopyrazole | Phenylboronic acid | P1 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |

| 3 | 3-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (6) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81 |

| 4 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |

Chan-Lam Coupling: Constructing C-N Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds, typically by reacting an amine with a boronic acid in the presence of a copper catalyst.[11][12] This reaction is particularly valuable for the N-arylation of pyrazoles and other nitrogen-containing heterocycles.

The proposed mechanism for the Chan-Lam coupling involves the transmetalation of the aryl group from the boronic acid to a Cu(II) species, followed by coordination of the amine. A key step is the oxidation of Cu(II) to a transient Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle.[11][13]

Experimental Protocol: Chan-Lam N-Arylation of 3-Isopropyl-1H-pyrazole [13]

A mixture of an aryl boronic ester (1.0 equiv), 3-isopropyl-1H-pyrazole (2.5 equiv), B(OH)₃ (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 3 Å molecular sieves (300 mg) in acetonitrile (3 mL) is stirred at 70 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through Celite, and washed with saturated aqueous NaHCO₃. The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried and concentrated to yield the N-arylated pyrazole product.

Table 2: Chan-Lam N-Arylation of 3(5)-Nitro-1H-pyrazole with Various Arylboronic Acids [11]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Cu(OAc)₂ (10) | NaOH | Methanol | 10 | 82 |

| 2 | 4-Methylphenylboronic acid | Cu(OAc)₂ (10) | NaOH | Methanol | 10 | 78 |

| 3 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | NaOH | Methanol | 10 | 75 |

| 4 | 4-Chlorophenylboronic acid | Cu(OAc)₂ (10) | NaOH | Methanol | 10 | 85 |

Applications in Drug Development

The versatility of pyrazole boronic acids in forming key structural motifs has made them invaluable in the synthesis of pharmaceutical agents. A prominent example is the synthesis of Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. While various synthetic routes to Celecoxib exist, the core pyrazole structure is often formed through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[14][15] The principles of C-C bond formation, exemplified by the Suzuki-Miyaura reaction, are fundamental to constructing the substituted aryl groups found in Celecoxib and its analogs.

Conclusion

Pyrazole boronic acids are powerful and versatile reagents in modern organic chemistry. Their straightforward synthesis and predictable reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, have solidified their importance in the construction of complex molecules for a wide range of applications, most notably in the field of drug discovery and development. This guide has provided a foundational understanding of their synthesis, reactivity, and application, offering detailed protocols and data to aid researchers in harnessing the full potential of these remarkable building blocks.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (1-Propyl-1H-pyrazol-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (1-Propyl-1H-pyrazol-4-yl)boronic acid. This versatile building block is instrumental in the synthesis of novel compounds for potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules, including anti-inflammatory, analgesic, and anticancer agents.[1][2] The use of (1-Propyl-1H-pyrazol-4-yl)boronic acid allows for the direct incorporation of a substituted pyrazole moiety, a valuable scaffold in drug discovery.[3][4]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of (1-Propyl-1H-pyrazol-4-yl)boronic acid with an aryl or heteroaryl halide is depicted below:

Caption: General Suzuki-Miyaura reaction.

Experimental Protocols

While a specific protocol for (1-Propyl-1H-pyrazol-4-yl)boronic acid is not extensively documented, the following generalized procedure is adapted from established methods for similar pyrazole-based boronic acids and can be optimized as needed.[5][6][7]

Materials:

-

(1-Propyl-1H-pyrazol-4-yl)boronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)[8]

-

Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), (1-Propyl-1H-pyrazol-4-yl)boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (1-5 mol%).

-

Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL per mmol of aryl halide).

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-propyl-1H-pyrazole.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings of pyrazole derivatives, which can serve as a starting point for optimizing the reaction with (1-Propyl-1H-pyrazol-4-yl)boronic acid.

| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 (MW) | 5-12 min | 95 | [5] |

| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G1 (7) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 86 | [7] |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (3) | Dioxane | 80 | 2 | 95 | [8] |

| 4H-Indazol-4-one derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 85 | [6] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

Caption: Suzuki-Miyaura Experimental Workflow.

Potential Signaling Pathway in Drug Development

Compounds synthesized using (1-Propyl-1H-pyrazol-4-yl)boronic acid may target various signaling pathways implicated in diseases such as cancer. Pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[3]

Caption: Inhibition of Tubulin Polymerization.

Conclusion

The Suzuki-Miyaura coupling protocol using (1-Propyl-1H-pyrazol-4-yl)boronic acid provides a robust method for the synthesis of novel 4-aryl-1-propyl-1H-pyrazole derivatives. These compounds are of significant interest to the drug development community due to the established biological activities of the pyrazole scaffold. The provided protocols and data serve as a valuable resource for researchers aiming to explore this chemical space for therapeutic applications.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. html.rhhz.net [html.rhhz.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: (1-Propyl-1H-pyrazol-4-yl)boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(1-Propyl-1H-pyrazol-4-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions. Its pyrazole core is a recognized pharmacophore present in a wide array of biologically active compounds, while the boronic acid functional group serves as a convenient handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction.

These application notes provide an overview of the use of (1-Propyl-1H-pyrazol-4-yl)boronic acid in the synthesis of kinase inhibitors, with a specific focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Application: Synthesis of Pyrazolopyrimidine IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer. Consequently, the development of potent and selective IRAK4 inhibitors is a significant area of research in drug discovery.

(1-Propyl-1H-pyrazol-4-yl)boronic acid serves as a key reagent in the synthesis of a series of pyrazolopyrimidine-based IRAK4 inhibitors. The 1-propyl-pyrazolyl moiety is introduced onto a core scaffold to modulate the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profile.

General Synthetic Scheme

The synthesis of these IRAK4 inhibitors typically involves a Suzuki-Miyaura cross-coupling reaction between (1-Propyl-1H-pyrazol-4-yl)boronic acid and a halogenated pyrazolopyrimidine core.

Caption: General workflow for the synthesis of IRAK4 inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Pyrazolopyrimidine IRAK4 Inhibitor Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (1-Propyl-1H-pyrazol-4-yl)boronic acid with a chlorinated pyrazolopyrimidine intermediate.

Materials:

-

(1-Propyl-1H-pyrazol-4-yl)boronic acid

-

Chlorinated pyrazolopyrimidine intermediate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

To a reaction vessel, add the chlorinated pyrazolopyrimidine intermediate (1 equivalent), (1-Propyl-1H-pyrazol-4-yl)boronic acid (1.2 equivalents), and sodium carbonate (2.5 equivalents).

-

Add Pd(dppf)Cl₂ (0.05 equivalents).

-

Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon).

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolopyrimidine product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes the in vitro activity of a representative IRAK4 inhibitor synthesized using (1-Propyl-1H-pyrazol-4-yl)boronic acid. The data is based on examples found in relevant patent literature.

| Compound ID | Target | Assay Type | IC₅₀ (nM) |

| Example 1 | IRAK4 | Enzymatic | 5.2 |

| IRAK1 | Enzymatic | >1000 | |

| Kinase Panel | Selectivity | High |

Note: The specific compound ID is anonymized as it is derived from a patent example.

Signaling Pathway

The synthesized pyrazolopyrimidine compounds inhibit IRAK4, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Inhibition of IRAK4 blocks the downstream activation of transcription factors such as NF-κB, which are responsible for the expression of pro-inflammatory cytokines.

Caption: IRAK4 signaling pathway and point of inhibition.

These application notes demonstrate the utility of (1-Propyl-1H-pyrazol-4-yl)boronic acid as a valuable building block in the synthesis of potent and selective IRAK4 inhibitors for potential therapeutic applications. The provided protocols and data serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

Application Notes and Protocols: (1-Propyl-1H-pyrazol-4-yl)boronic Acid as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Propyl-1H-pyrazol-4-yl)boronic acid and its derivatives, such as the corresponding pinacol ester, are valuable synthetic building blocks in modern organic chemistry and medicinal chemistry. The pyrazole motif is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors. This boronic acid derivative serves as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds. Its utility is highlighted in the synthesis of complex molecules, including potent therapeutic agents like Pexidartinib, a CSF1R inhibitor.

These application notes provide an overview of the utility of (1-Propyl-1H-pyrazol-4-yl)boronic acid, a detailed protocol for a key Suzuki-Miyaura coupling reaction, and insights into the relevant biological signaling pathways.

Key Applications

-

Suzuki-Miyaura Cross-Coupling Reactions: (1-Propyl-1H-pyrazol-4-yl)boronic acid is an excellent substrate for Suzuki-Miyaura coupling, allowing for the straightforward installation of a 1-propyl-pyrazole moiety onto various aromatic and heteroaromatic scaffolds. This reaction is characterized by its mild conditions, high functional group tolerance, and excellent yields.

-

Medicinal Chemistry and Drug Discovery: The pyrazole core is a privileged structure in medicinal chemistry. Molecules incorporating the 1-propyl-1H-pyrazol-4-yl fragment have shown significant potential as inhibitors of various protein kinases. A prominent example is the synthesis of Pexidartinib (PLX3397), a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which is crucial in cancer therapy.[1][2]

-

Materials Science: Pyrazole-containing compounds are also of interest in materials science for the development of novel functional materials with specific electronic and optical properties.[3]

Experimental Protocols

Featured Experiment: Suzuki-Miyaura Coupling in the Synthesis of a Pexidartinib Intermediate

This protocol details the synthesis of 4-((5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)pyridin-2-yl)-1-propyl-1H-pyrazole, a key intermediate in the synthesis of the CSF1R inhibitor, Pexidartinib. The reaction involves the Suzuki-Miyaura coupling of 1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-2-iodopyridine.

Reaction Scheme:

Materials:

-

1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-2-iodopyridine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a reaction vessel, add 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-2-iodopyridine (1 equivalent).

-

Add 1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 equivalents).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).

-

Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (4 equivalents).

-

Add 1,4-dioxane as the solvent.

-

De-gas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the mixture to 90 °C and stir under an inert atmosphere for 1 hour, or until reaction completion is confirmed by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Data Presentation

Table 1: Quantitative Data for the Synthesis of a Pexidartinib Intermediate via Suzuki-Miyaura Coupling.

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)-2-iodopyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2M aq.) | Dioxane/Water | 90 | 1 | 93 |

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

References

- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Cross-Coupling of (1-Propyl-1H-pyrazol-4-yl)boronic Acid with Aryl Halides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole moiety is a critical pharmacophore found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The formation of carbon-carbon bonds at the C4-position of the pyrazole ring is a key transformation for generating molecular diversity in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is one of the most robust and versatile methods for achieving this transformation, valued for its mild reaction conditions and broad functional group tolerance.[3][4]

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (1-Propyl-1H-pyrazol-4-yl)boronic acid (often used as its more stable pinacol ester derivative) with a range of aryl and heteroaryl halides.[1][5]

General Reaction Scheme

The reaction couples the pyrazole boronic acid with an aryl halide in the presence of a palladium catalyst and a base to form the corresponding 4-aryl-1-propyl-1H-pyrazole.

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the coupling of (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester with an aryl bromide.

Materials and Reagents:

-

(1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester (CAS: 827614-69-7)

-

Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene, 3-bromopyridine)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

-

Schlenk tube or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware (flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and UV lamp

Procedure:

-

Reaction Setup: To a clean, dry Schlenk tube containing a magnetic stir bar, add the aryl halide (0.20 mmol, 1.0 equiv), (1-Propyl-1H-pyrazol-4-yl)boronic acid pinacol ester (52 mg, 0.22 mmol, 1.1 equiv), and sodium carbonate (53 mg, 0.50 mmol, 2.5 equiv).[6]

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol, 5 mol%).[6]

-